L-Alanyl-L-proline (CAS 13485-59-1) is a defined, high-purity dipeptide comprising L-alanine and L-proline linked by a peptide bond. In industrial and advanced research settings, it is primarily procured as a high-value chiral building block and a specialized biochemical substrate. Its structural incorporation of a rigid pyrrolidine ring imparts unique cis-trans isomerization properties and specific proteolytic resistance. Commercially, it serves as the critical penultimate intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as enalapril, a highly specific substrate for prolidase (peptidase D) in diagnostic assays, and a highly soluble, stable nutrient source in intensified mammalian cell culture media[REFS-1, REFS-2].
Substituting L-alanyl-L-proline with a generic mixture of free L-alanine and L-proline monomers, or with structurally similar dipeptides like glycyl-L-proline, fundamentally disrupts downstream applications. In active pharmaceutical ingredient (API) manufacturing, using amino acid monomers requires multiple protection, coupling, and deprotection steps, severely degrading overall yield and increasing process mass intensity[1]. In enzymatic assays, prolidase exhibits strict structural and stereochemical requirements; substituting with glycyl-L-proline alters the Michaelis-Menten kinetics and prevents the precise NMR-based resolution of cis/trans isomer cleavage rates. Furthermore, in biomanufacturing, free amino acids lack the specific transporter-mediated uptake kinetics provided by the intact dipeptide, leading to suboptimal cellular internalization and potential media precipitation in high-density cultures [2].
L-Alanyl-L-proline serves as the direct penultimate precursor in the synthesis of the ACE inhibitor enalapril. Utilizing the pre-formed dipeptide allows for direct reductive alkylation with ethyl 2-oxo-4-phenylbutyrate over a Raney nickel catalyst. This continuous or batch process can achieve yields of up to 90% when optimized, completely bypassing the need for sequential protection, coupling, and deprotection of L-alanine and L-proline monomers [1].
| Evidence Dimension | Synthetic steps and reaction efficiency |
| Target Compound Data | 1-step reductive alkylation (up to 90% yield in optimized continuous flow) |
| Comparator Or Baseline | Sequential monomer assembly (requires minimum 3 additional protection/deprotection steps) |
| Quantified Difference | Eliminates ≥3 synthetic steps and associated reagent waste |
| Conditions | Reductive alkylation with ethyl 2-oxo-4-phenylbutyrate over Raney Ni |
Procuring the pre-formed dipeptide drastically reduces cycle times, solvent usage, and process complexity in commercial ACE inhibitor manufacturing.
In enzymatic studies of prolidase (peptidase D), L-alanyl-L-proline provides exceptional utility due to its distinct cis-trans isomerization about the peptide bond. High-resolution 1H and 13C NMR spectroscopy reveals well-resolved resonances for each isomer, demonstrating that prolidase has absolute specificity for the trans isomer of L-alanyl-L-proline. This allows for the precise calculation of unitary rate constants, yielding an activation energy of approximately 87.0 kJ/mol for isomerization—a level of kinetic resolution not easily achieved with generic substrates [1].
| Evidence Dimension | Kinetic resolution of enzymatic cleavage |
| Target Compound Data | Absolute specificity for the trans isomer with distinct NMR resonance resolution |
| Comparator Or Baseline | Standard generic substrates (e.g., Gly-Pro) |
| Quantified Difference | Enables direct measurement of cis-trans isomerization activation energy (~87.0 kJ/mol) during hydrolysis |
| Conditions | In vitro hydrolysis by porcine kidney prolidase monitored by 1H/13C NMR |
Essential for researchers developing precise diagnostic assays for prolidase deficiency or mapping collagen metabolism pathways.
In intensified Chinese Hamster Ovary (CHO) cell culture processes, L-alanyl-L-proline is utilized to overcome the limitations of free amino acids. The dipeptide is efficiently transported into the cell via specific dipeptide transporters before being cleaved intracellularly into its constituent amino acids. This mechanism prevents extracellular degradation and avoids the solubility limits and pH fluctuations associated with high concentrations of free L-proline and L-alanine, thereby supporting higher viable cell densities [1].
| Evidence Dimension | Media stability and cellular uptake efficiency |
| Target Compound Data | Rapid intracellular import via specific dipeptide transporters |
| Comparator Or Baseline | Free L-Alanine and L-Proline monomer mixtures |
| Quantified Difference | Bypasses monomer solubility limits and extracellular degradation pathways |
| Conditions | Fed-batch CHO cell culture media supplementation |
Allows bioprocess engineers to formulate highly concentrated, stable feed media without the risk of precipitation or premature degradation.
L-Alanyl-L-proline is the exact precursor of choice for synthesizing enalapril and related analogs via reductive alkylation, streamlining the synthetic route by eliminating multiple peptide coupling and deprotection steps [1].
As a highly specific substrate for peptidase D that allows for the resolution of cis/trans isomer cleavage, it is used in clinical biochemistry and NMR/CE-based assays to quantify prolidase activity and study collagen turnover [2].
Procured by biopharmaceutical manufacturers to supply stable, highly soluble proline and alanine in fed-batch CHO cell cultures, leveraging dipeptide transport mechanisms to boost monoclonal antibody titers without media precipitation [3].